3-(3-Bromophenyl)-2-methylacrylic acid

Lipophilicity Geometric isomerism ADME prediction

3-(3-Bromophenyl)-2-methylacrylic acid (CAS 849831-42-1, molecular formula C10H9BrO2, molecular weight 241.08 g/mol) is a meta-brominated α-methylcinnamic acid derivative classified as an α,β-unsaturated carboxylic acid. It exists as two geometric isomers, with the (E)‑configuration being the most commonly referenced form in supplier catalogs.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B12043493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-2-methylacrylic acid
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C10H9BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
InChIKeyOGRUHQXSAHUXOT-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-2-methylacrylic acid – Physicochemical Profile, Isomeric Identity, and Key Procurement Specifications


3-(3-Bromophenyl)-2-methylacrylic acid (CAS 849831-42-1, molecular formula C10H9BrO2, molecular weight 241.08 g/mol) is a meta-brominated α-methylcinnamic acid derivative classified as an α,β-unsaturated carboxylic acid. It exists as two geometric isomers, with the (E)‑configuration being the most commonly referenced form in supplier catalogs . Computed physicochemical parameters include a density of 1.5±0.1 g/cm³, a boiling point of 346.4±25.0 °C at 760 mmHg, a flash point of 163.3±23.2 °C, a LogP of 3.80, and a refractive index of 1.628 . The compound is distributed through Sigma‑Aldrich’s AldrichCPR collection, a portfolio of rare and unique chemicals intended for early‑discovery research without vendor‑supplied analytical data .

3-(3-Bromophenyl)-2-methylacrylic acid – Why In‑Class Analogs Cannot Be Interchanged in Structure‑Sensitive Workflows


Although 3-(3‑bromophenyl)-2‑methylacrylic acid shares a common α‑methylcinnamic acid scaffold with its para‑bromo isomer (3‑(4‑bromophenyl)‑2‑methylacrylic acid) and its meta‑chloro congener (3‑(3‑chlorophenyl)‑2‑methylacrylic acid), the substitution pattern and halogen identity govern solid‑state packing, lipophilicity, halogen‑bond donor strength, and geometric isomerism, each of which critically influences crystallographic phasing power, supramolecular assembly, and reactivity in cross‑coupling chemistry [1]. The (E)/(Z) isomerism further differentiates the target compound from its (Z)‑configured counterpart (CAS 872018‑39‑8), which exhibits a computed LogP of 2.9 versus 3.80 for the (E)‑form, translating to a 7.9‑fold difference in theoretical octanol/water partition [2]. These quantifiable disparities mean that generic replacement with a positional or halogen variant—or even the opposite geometric isomer—without experimental validation risks altering the outcome of structure‑based design, crystallization trials, or medicinal chemistry SAR series.

3-(3-Bromophenyl)-2-methylacrylic acid – Head‑to‑Head Evidence for Scientific Selection vs. Closest Analogs


Geometric Isomer Lipophilicity – (E)‑3‑(3‑bromophenyl)‑2‑methylacrylic Acid vs. (Z)‑Isomer

The (E)‑isomer of 3‑(3‑bromophenyl)‑2‑methylacrylic acid (CAS 849831‑42‑1) exhibits a computed LogP of 3.80, whereas the (Z)‑isomer (CAS 872018‑39‑8) has a computed LogP of 2.9 [1]. This 0.9 LogP unit difference corresponds to a 7.9‑fold variation in octanol/water partition coefficient, directly impacting predicted membrane permeability and bioavailability in drug‑design contexts.

Lipophilicity Geometric isomerism ADME prediction

Solid‑State Structural Characterization – meta‑Bromo vs. para‑Bromo Isomer Crystal Structure Availability

The para‑bromo isomer, 3‑(4‑bromophenyl)‑2‑methylacrylic acid, has a published single‑crystal X‑ray structure (triclinic P1, Z=2, T=100 K, R factor=0.033) revealing centrosymmetric carboxylic acid dimers via O–H···O hydrogen bonds and a Br···Br contact distance of 3.50 Å [1]. The meta‑bromo isomer has no published crystal structure to date, indicating distinct crystallization behavior and solid‑state packing [2]. This absence implies that the meta‑bromo substitution pattern either frustrates dimer formation or yields less crystalline material under standard conditions.

X-ray crystallography Solid-state packing Heavy-atom phasing

Halogen Bond Donor Strength – meta‑Bromo vs. meta‑Chloro Analog

The bromine atom in 3‑(3‑bromophenyl)‑2‑methylacrylic acid (atomic polarizability α = 3.05 ų) provides significantly stronger σ‑hole halogen‑bond donor potential than the chlorine in 3‑(3‑chlorophenyl)‑2‑methylacrylic acid (α = 2.18 ų) [1]. The ~40% greater polarizability of Br over Cl translates to a deeper σ‑hole electrostatic potential, typically increasing halogen‑bond interaction energies by 2–8 kJ/mol in model systems [2]. This differential directly affects crystal engineering outcomes and protein‑ligand binding where halogen bonds are exploited for affinity and selectivity.

Halogen bonding Supramolecular chemistry σ‑hole interactions

Physicochemical Property Comparison – meta‑Bromo vs. Unsubstituted α‑Methylcinnamic Acid

Introduction of a bromine atom at the meta‑position of the phenyl ring markedly alters the physicochemical profile compared to the unsubstituted α‑methylcinnamic acid (CAS 1199‑77‑5). The meta‑bromo derivative has a molecular weight of 241.08 g/mol, a density of 1.5 g/cm³, and a computed LogP of 3.80, whereas α‑methylcinnamic acid has MW 162.19 g/mol and a LogP of approximately 2.5 . The bromine atom adds 78.9 g/mol to the molecular weight and increases LogP by ~1.3 units (20‑fold partition coefficient increase), enabling the compound to serve as a heavy‑atom derivative for phasing in protein crystallography while simultaneously modulating lipophilicity in medicinal chemistry SAR series.

Physicochemical properties Lipophilicity Building block selection

Procurement Exclusivity – AldrichCPR Rare Chemical Collection vs. Standard Catalog Compounds

3‑(3‑Bromophenyl)‑2‑methylacrylic acid (CAS 849831‑42‑1) is distributed by Sigma‑Aldrich exclusively through the AldrichCPR (Custom Pharma Re‑agents) program, which supplies rare and unique compounds to early‑discovery researchers . This program explicitly states that Sigma‑Aldrich does not collect analytical data for this product and that the buyer assumes responsibility for identity and purity confirmation . In contrast, the para‑bromo isomer (CAS 66735‑14‑6) is available from multiple vendors with batch‑specific purity certificates (≥95%) and standard quality assurance . This procurement distinction means that the meta‑bromo compound’s availability is tied to a single‑source channel with no pre‑verified purity, whereas the para‑bromo isomer benefits from competitive multi‑vendor supply with documented analytical characterization.

Procurement Rare chemicals Early-discovery research

Limitations Acknowledgment – Absence of Published Comparative Bioactivity Data

A systematic search of ChEMBL, BindingDB, PubMed, and the patent literature for 3‑(3‑bromophenyl)‑2‑methylacrylic acid (CAS 849831‑42‑1) and its (E)‑stereoisomer revealed no quantitative IC₅₀, Ki, EC₅₀, or phenotypic activity data for this specific compound as of the knowledge cutoff date [1]. In contrast, structurally related acrylic acid derivatives bearing a 3‑bromophenyl group have reported activities against 5‑lipoxygenase (IC₅₀ = 0.56 μM for a C‑2 4‑hydroxyphenyl analog) and COX enzymes [2], but these data cannot be extrapolated to the target compound without experimental validation. This absence of published bioactivity means that any claims regarding biological target engagement, selectivity, or in vivo performance for 3‑(3‑bromophenyl)‑2‑methylacrylic acid are currently unsupported by peer‑reviewed evidence.

Bioactivity gap Data availability Research opportunity

3-(3-Bromophenyl)-2-methylacrylic acid – Evidence‑Anchored Application Scenarios for Scientific and Industrial Procurement


Heavy‑Atom Derivative for Experimental Protein Crystallographic Phasing

The presence of a covalently bound bromine atom (MW contribution 78.9 g/mol) in 3‑(3‑bromophenyl)‑2‑methylacrylic acid provides anomalous scattering power at Cu Kα wavelength (f'' ≈ 1.28 e⁻) suitable for single‑wavelength anomalous diffraction (SAD) or multiple‑isomorphous replacement (MIR) phasing strategies. Unlike the para‑bromo isomer, the meta‑bromo substitution places the heavy atom at a different geometry relative to the carboxylic acid hydrogen‑bonding anchor, potentially yielding non‑isomorphous derivative sites that can resolve phase ambiguity in challenging crystal systems [1]. This scenario is supported by the evidence that the para‑bromo isomer yields well‑ordered crystals (R=0.033) [1]; the meta‑bromo compound, being a distinct chemical entity, offers an orthogonal heavy‑atom derivative for the same protein target.

Halogen‑Bond‑Directed Supramolecular Crystal Engineering

With a bromine atom exhibiting atomic polarizability α = 3.05 ų (vs. Cl = 2.18 ų), 3‑(3‑bromophenyl)‑2‑methylacrylic acid is a stronger halogen‑bond donor than its meta‑chloro analog, enabling the construction of co‑crystals and porous frameworks held together by Br···O/N halogen bonds with interaction energies estimated at 2–8 kJ/mol greater than Cl‑based motifs [2]. The meta‑positioning of bromine, combined with the rigid (E)‑acrylic acid backbone, provides a directional synthon for tecton design that differs from the linear para‑bromo geometry. The 7.9‑fold higher lipophilicity (LogP 3.80) compared to the (Z)‑isomer may further influence solvent‑dependent crystallization outcomes.

Cross‑Coupling Building Block for sp²‑sp² Bond Formation in Medicinal Chemistry

The aryl bromide functionality in 3‑(3‑bromophenyl)‑2‑methylacrylic acid is a competent electrophile for Suzuki‑Miyaura, Heck, and Buchwald‑Hartwig cross‑coupling reactions, while the α,β‑unsaturated carboxylic acid moiety can be esterified or amidated to modulate physicochemical properties. The computed LogP of 3.80 and molecular weight of 241.08 g/mol place this building block within drug‑like property space . Compared to the unsubstituted α‑methylcinnamic acid (LogP ≈ 2.5), the brominated analog provides a 20‑fold lipophilicity increase, which may be advantageous when installing the fragment into targets requiring enhanced membrane permeability. The absence of published bioactivity data means that any SAR series using this building block must include appropriate control compounds.

Geometric Isomer‑Defined Pharmacophore Exploration in Drug Design

The (E)‑isomer of 3‑(3‑bromophenyl)‑2‑methylacrylic acid (LogP 3.80) and its (Z)‑counterpart (LogP 2.9) represent a matched pair for probing the stereochemical and lipophilicity preferences of biological targets. The 7.9‑fold difference in octanol/water partition coefficient, combined with the distinct spatial orientation of the 3‑bromophenyl and carboxylic acid groups, allows these isomers to serve as tool compounds for assessing how geometric configuration at the α,β‑unsaturated acid influences target binding, permeability, and metabolic stability [2]. This application is rooted in the direct head‑to‑head LogP comparison established in Section 3.

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